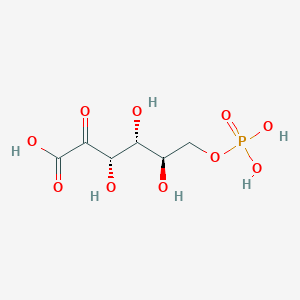

6-phospho-2-dehydro-D-gluconate

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H11O10P |

|---|---|

Molecular Weight |

274.12 g/mol |

IUPAC Name |

(3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid |

InChI |

InChI=1S/C6H11O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-4,7-9H,1H2,(H,11,12)(H2,13,14,15)/t2-,3-,4+/m1/s1 |

InChI Key |

ZKUSPPOKDDRMIU-JJYYJPOSSA-N |

SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |

Isomeric SMILES |

C([C@H]([C@H]([C@@H](C(=O)C(=O)O)O)O)O)OP(=O)(O)O |

Canonical SMILES |

C(C(C(C(C(=O)C(=O)O)O)O)O)OP(=O)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of 6-Phospho-2-dehydro-D-gluconate in the Pentose Phosphate Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pentose phosphate pathway (PPP) is a crucial metabolic route for cellular biosynthesis and the maintenance of redox balance. A key, albeit transient, intermediate in the oxidative phase of this pathway is 6-phospho-2-dehydro-D-gluconate, also known as 3-keto-6-phosphogluconate. This technical guide provides an in-depth exploration of the role of this intermediate, the enzymatic reaction that governs its formation and consumption, and its significance in cellular metabolism. This document includes a compilation of quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in metabolism and drug development.

Introduction to the Pentose Phosphate Pathway and this compound

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] Unlike glycolysis, the primary roles of the PPP are anabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, most notably ribose-5-phosphate.[1][2][3] NADPH is essential for reductive biosynthesis and for protecting the cell against oxidative stress, while ribose-5-phosphate is a critical precursor for nucleotide and nucleic acid synthesis. The pathway is divided into two main phases: the oxidative phase and the non-oxidative phase.[2][4]

The oxidative phase is responsible for the generation of NADPH. It is in this phase that this compound plays its critical, though ephemeral, role. This intermediate is formed from the oxidation of 6-phospho-D-gluconate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[5][6] The systematic name for this intermediate is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid. While often referred to as 3-keto-6-phosphogluconate, the term this compound specifies the position of the ketone group. This intermediate is highly unstable and is immediately decarboxylated to form ribulose-5-phosphate, releasing carbon dioxide.[7] This irreversible step is a key control point in the oxidative PPP.

The Enzymatic Heart of the Matter: 6-Phosphogluconate Dehydrogenase

The formation and consumption of this compound are catalyzed by a single enzyme, 6-phosphogluconate dehydrogenase (6PGDH). This enzyme is a homodimer and its activity is crucial for the flux through the oxidative PPP.[6]

Reaction Mechanism

The reaction catalyzed by 6PGDH is an oxidative decarboxylation. The currently accepted mechanism proceeds in a stepwise manner:

-

Oxidation: 6-phospho-D-gluconate binds to the active site of 6PGDH, along with the cofactor NADP+. The hydroxyl group on the third carbon of 6-phospho-D-gluconate is oxidized to a ketone group, forming the transient intermediate this compound (3-keto-6-phosphogluconate). In this step, NADP+ is reduced to NADPH.[7]

-

Decarboxylation: The unstable β-keto acid intermediate, this compound, is then rapidly decarboxylated, releasing the carboxyl group at the C1 position as CO2.[7]

-

Product Release: The final product, ribulose-5-phosphate, is then released from the enzyme.

Regulation of 6-Phosphogluconate Dehydrogenase Activity

The activity of 6PGDH is subject to regulation, which in turn controls the rate of the oxidative PPP. The primary regulatory mechanisms include:

-

Product Inhibition: The enzyme is strongly inhibited by its product, NADPH. High cellular concentrations of NADPH compete with NADP+ for binding to the enzyme, thus slowing down the reaction rate. This ensures that the production of NADPH is tightly coupled to its consumption.[8]

-

Substrate Activation: Conversely, the substrate, 6-phospho-D-gluconate, can act as an allosteric activator.[7] This ensures that an accumulation of the substrate leads to its rapid conversion.

Quantitative Data

The following table summarizes key quantitative data related to the enzyme 6-phosphogluconate dehydrogenase (6PGDH) from various species. This information is critical for researchers developing kinetic models of metabolic pathways and for those in drug development targeting this enzyme.

| Organism | Enzyme | Substrate | Km (µM) | Vmax (U/mg) | Inhibitors (Ki, µM) | Activators | Reference(s) |

| Candida utilis | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | - | - | - | 6-Phospho-D-gluconate | [7][9] |

| Bass (Dicentrarchus labrax) Liver | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | 26.66 | - | Phosphoenolpyruvate (540, noncompetitive) | Mg2+ | [10] |

| NADP+ | 0.88 | Phosphoenolpyruvate (150, competitive) | [10] | ||||

| Rat (Rattus norvegicus) Small Intestine | 6-Phosphogluconate Dehydrogenase | 6-Phospho-D-gluconate | 595 ± 213 | 8.91 ± 1.92 | NADPH (31.91 ± 1.31, competitive) | - | |

| NADP+ | 53.03 ± 1.99 |

Experimental Protocols

Spectrophotometric Assay of 6-Phosphogluconate Dehydrogenase Activity

This protocol details a continuous spectrophotometric assay to determine the activity of 6PGDH by monitoring the production of NADPH.

Principle: The activity of 6PGDH is measured by following the increase in absorbance at 340 nm, which is characteristic of NADPH formation. One unit of enzyme activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Reagents:

-

Assay Buffer: 100 mM Glycylglycine-NaOH, pH 7.5

-

Substrate Solution: 100 mM 6-Phospho-D-gluconate, trisodium salt dihydrate

-

Cofactor Solution: 50 mM NADP+, free acid

-

Activator Solution: 1 M MgCl2

-

Enzyme Preparation: Purified or partially purified 6PGDH, diluted in 100 mM MES-NaOH buffer, pH 6.8, containing 1 mg/mL BSA.

Procedure:

-

Reaction Mixture Preparation: Prepare a reaction mixture by combining the following reagents in a 1.5 mL microcentrifuge tube:

-

820 µL Assay Buffer

-

100 µL Substrate Solution

-

70 µL Cofactor Solution

-

10 µL Activator Solution

-

-

Spectrophotometer Setup: Set a spectrophotometer to read absorbance at 340 nm and maintain the temperature at 30°C.

-

Assay Initiation:

-

Pipette 1.0 mL of the reaction mixture into a cuvette.

-

Place the cuvette in the spectrophotometer and allow the temperature to equilibrate for 3 minutes.

-

Initiate the reaction by adding 10 µL of the appropriately diluted enzyme preparation to the cuvette.

-

Immediately mix the contents of the cuvette by gentle inversion.

-

-

Data Acquisition: Record the increase in absorbance at 340 nm for 5 minutes, taking readings every 15-30 seconds.

-

Calculation of Enzyme Activity:

-

Determine the rate of change in absorbance per minute (ΔA340/min) from the linear portion of the curve.

-

Calculate the enzyme activity using the Beer-Lambert law: Activity (U/mL) = (ΔA340/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL)) Where:

-

ε (molar extinction coefficient of NADPH at 340 nm) = 6.22 mM-1cm-1

-

Path Length is typically 1 cm.

-

-

Visualizations

Signaling Pathway: Oxidative Phase of the Pentose Phosphate Pathway

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Experimental Workflow: Spectrophotometric Assay of 6PGDH

Caption: Workflow for 6PGDH spectrophotometric assay.

Logical Relationship: Regulation of 6-Phosphogluconate Dehydrogenase

Caption: Regulation of 6PGDH activity by substrate and product.

Conclusion

This compound, while a transient intermediate, is at the heart of the oxidative phase of the pentose phosphate pathway. Its formation and subsequent decarboxylation, catalyzed by 6-phosphogluconate dehydrogenase, represent a critical, irreversible step in the production of NADPH and precursors for nucleotide biosynthesis. Understanding the kinetics and regulation of 6PGDH is paramount for researchers studying metabolic diseases and for the development of novel therapeutics targeting cellular metabolism. The data and protocols presented in this guide offer a comprehensive resource to facilitate further research in this vital area of biochemistry.

References

- 1. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 2. microbenotes.com [microbenotes.com]

- 3. jackwestin.com [jackwestin.com]

- 4. Khan Academy [khanacademy.org]

- 5. proteopedia.org [proteopedia.org]

- 6. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Overall kinetic mechanism of 6-phosphogluconate dehydrogenase from Candida utilis. | Semantic Scholar [semanticscholar.org]

- 10. nipro.co.jp [nipro.co.jp]

The Central Role of 6-Phospho-2-dehydro-D-gluconate in the Entner-Doudoroff Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Entner-Doudoroff (ED) pathway represents a key route for carbohydrate metabolism, particularly in prokaryotes, and is increasingly recognized for its widespread presence across different domains of life. Central to this pathway is the intermediate, 6-phospho-2-dehydro-D-gluconate, also known as 2-keto-3-deoxy-6-phosphogluconate (KDPG). This technical guide provides an in-depth exploration of the formation, cleavage, and significance of KDPG, detailing the enzymatic reactions that govern its flux. We present a compilation of quantitative data on the key enzymes, 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate aldolase (Eda), from various organisms. Furthermore, this guide offers detailed experimental protocols for the robust measurement of their activities, aiming to equip researchers with the necessary tools to investigate this critical metabolic pathway. The included diagrams of the ED pathway and experimental workflows serve to visually elucidate the concepts discussed.

Introduction: The Entner-Doudoroff Pathway

First elucidated in Pseudomonas saccharophila, the Entner-Doudoroff (ED) pathway is a metabolic sequence that catabolizes glucose to pyruvate.[1][2] Unlike the more familiar Embden-Meyerhof-Parnas (EMP) pathway (glycolysis), the ED pathway has a distinct set of enzymatic reactions and a lower net ATP yield.[1] For every molecule of glucose processed, the ED pathway generates one molecule of ATP, one NADH, and one NADPH.[1] This pathway is not merely an alternative to glycolysis but is the primary route for glucose metabolism in many Gram-negative bacteria, such as Pseudomonas, and is also found in some Gram-positive bacteria and archaea.[1][2] Recent evidence has even pointed to the presence and activity of the ED pathway in photosynthetic organisms, including cyanobacteria and plants.[3]

The significance of the ED pathway extends to various fields, from microbial physiology and evolution to biotechnology and drug development. Its presence in pathogenic bacteria, such as Vibrio cholerae, makes it a potential target for novel antimicrobial strategies.[4][5] In the realm of metabolic engineering, understanding and manipulating the ED pathway can be leveraged for the production of biofuels and other valuable chemicals.

At the heart of the ED pathway lies the six-carbon intermediate, this compound (KDPG). The formation and subsequent cleavage of this molecule are the defining steps of this metabolic route.

The Pivotal Intermediate: this compound (KDPG)

This compound (KDPG) is the unique and central metabolite of the Entner-Doudoroff pathway. Its generation from 6-phosphogluconate and its subsequent cleavage into pyruvate and glyceraldehyde-3-phosphate are catalyzed by two key enzymes that are the hallmarks of this pathway.

Formation of KDPG: 6-Phosphogluconate Dehydratase (Edd)

The first committed step of the ED pathway is the dehydration of 6-phosphogluconate to yield KDPG. This reaction is catalyzed by the enzyme 6-phosphogluconate dehydratase (EC 4.2.1.12), commonly abbreviated as Edd.[5][6] This enzyme is unique to the ED pathway.[6]

Reaction: 6-phospho-D-gluconate ⇌ 2-dehydro-3-deoxy-D-gluconate 6-phosphate + H₂O

Cleavage of KDPG: 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)

The newly formed KDPG is then cleaved in a retro-aldol condensation reaction by the enzyme 2-keto-3-deoxy-6-phosphogluconate aldolase (EC 4.1.2.14), or Eda.[5][6] This reaction yields a molecule of pyruvate and a molecule of glyceraldehyde-3-phosphate.[6] The glyceraldehyde-3-phosphate can then enter the lower stages of the EMP pathway to be converted to another molecule of pyruvate, generating ATP and NADH in the process.

Reaction: 2-dehydro-3-deoxy-D-gluconate 6-phosphate ⇌ pyruvate + D-glyceraldehyde 3-phosphate

Quantitative Data on Key Enzymes of the ED Pathway

The efficiency and flux through the Entner-Doudoroff pathway are dictated by the kinetic properties of its key enzymes. This section provides a summary of reported kinetic parameters for 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) from various microorganisms.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydratase (Edd)

| Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | Optimal pH |

| Caulobacter crescentus | 6-Phosphogluconate | 0.3 | 61.6 | - | 8.0 |

| Escherichia coli | 6-Phosphogluconate | - | - | - | - |

| Zymomonas mobilis | 6-Phosphogluconate | - | - | - | - |

Note: Data for some organisms is limited in the readily available literature. A " - " indicates that the value was not found in the cited sources.

Table 2: Kinetic Parameters of 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda)

| Organism | Substrate | K_m (mM) | V_max (U/mg) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Optimal pH |

| Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | - | - |

| Escherichia coli | KDPG | - | - | 83 | 8.3 x 10⁵ | 7.5-8.5 |

| Pseudomonas fluorescens | KDPG | 0.1 | - | - | - | 7.0-8.5 |

| Zymomonas mobilis | KDPG | - | - | - | - | - |

| Thermotoga maritima | KDPG | - | - | - | - | - |

| Synechocystis sp. PCC 6803 | KDPG | 0.095 | - | - | - | - |

Note: A " - " indicates that the value was not found in the cited sources.

Experimental Protocols

Accurate measurement of the activity of Edd and Eda is crucial for studying the Entner-Doudoroff pathway. The following sections provide detailed protocols for continuous spectrophotometric assays of these enzymes.

Assay for 6-Phosphogluconate Dehydratase (Edd) Activity

This protocol describes a continuous coupled enzyme assay for 6-phosphogluconate dehydratase. The formation of KDPG is coupled to the oxidation of NADH via KDPG aldolase and L-lactate dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored.

Materials:

-

HEPES buffer (100 mM, pH 8.0)

-

NADH (stock solution 10 mM)

-

L-lactate dehydrogenase (from rabbit muscle, e.g., Sigma-Aldrich)

-

KDPG aldolase (purified)

-

6-phosphogluconate (6PG) (stock solution 50 mM)

-

Purified 6-phosphogluconate dehydratase (Edd) enzyme sample

-

Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

-

Prepare the assay mixture in a 0.5 mL final volume containing:

-

100 mM HEPES buffer, pH 8.0

-

0.2 mM NADH

-

Sufficient units of L-lactate dehydrogenase (e.g., 3 U)

-

Sufficient amount of KDPG aldolase (e.g., 50 µg)

-

Purified Edd enzyme (e.g., 0.5-1 µg)

-

-

Pre-incubate the assay mixture for 2 minutes at 37°C to establish a stable baseline.

-

Initiate the reaction by adding varying concentrations of 6-phosphogluconate.

-

Immediately monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the Edd activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹ cm⁻¹).

Assay for 2-Keto-3-deoxy-6-phosphogluconate Aldolase (Eda) Activity

This protocol details a continuous coupled enzyme assay for KDPG aldolase. The production of pyruvate from KDPG is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.

Materials:

-

HEPES buffer (100 mM, pH 7.5)

-

NADH (stock solution 10 mM)

-

L-lactate dehydrogenase (from rabbit muscle, e.g., Sigma-Aldrich)

-

2-keto-3-deoxy-6-phosphogluconate (KDPG) (stock solution 10 mM)

-

Purified KDPG aldolase (Eda) enzyme sample

-

Spectrophotometer capable of reading at 340 nm with temperature control

Procedure:

-

Prepare the assay mixture in a 1 mL final volume containing:

-

100 mM HEPES buffer, pH 7.5

-

0.2 mM NADH

-

Sufficient units of L-lactate dehydrogenase (e.g., 5-10 U)

-

-

Add the purified Eda enzyme sample to the cuvette.

-

Pre-incubate the mixture for 5 minutes at 25°C to reach thermal equilibrium.

-

Initiate the reaction by adding varying concentrations of KDPG.

-

Continuously monitor the decrease in absorbance at 340 nm. The rate of the reaction is proportional to the Eda activity.

-

Calculate the specific activity using the molar extinction coefficient of NADH (ε = 6.22 mM⁻¹ cm⁻¹).

Visualizing the Pathway and Workflows

The Entner-Doudoroff Pathway

Caption: The Entner-Doudoroff pathway, highlighting the central role of KDPG.

Experimental Workflow for KDPG Aldolase Assay

Caption: Workflow for the continuous spectrophotometric assay of KDPG aldolase.

Conclusion

This compound is the defining intermediate of the Entner-Doudoroff pathway, a central route of carbon metabolism in a wide array of organisms. A thorough understanding of the enzymes that produce and consume KDPG, namely 6-phosphogluconate dehydratase and KDPG aldolase, is essential for researchers in microbiology, biochemistry, and biotechnology. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate further investigation into this important metabolic pathway. The continued exploration of the ED pathway and its key intermediate, KDPG, holds promise for the development of new therapeutic agents and the advancement of metabolic engineering applications.

References

- 1. Determinants of Cofactor Specificity for the Glucose-6-Phosphate Dehydrogenase from Escherichia coli: Simulation, Kinetics and Evolutionary Studies | PLOS One [journals.plos.org]

- 2. Frontiers | Expression of Phosphofructokinase Is Not Sufficient to Enable Embden-Meyerhof-Parnas Glycolysis in Zymomonas mobilis ZM4 [frontiersin.org]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. researchgate.net [researchgate.net]

- 5. Physiological and metabolic responses of Zymomonas mobilis to lignocellulosic hydrolysate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

discovery of 6-phospho-2-dehydro-D-gluconate

An In-depth Technical Guide on the Discovery and Characterization of 2-Keto-3-Deoxy-6-Phosphogluconate

Introduction

2-Keto-3-deoxy-6-phosphogluconate (KDPG), also referred to by the systematic name 2-dehydro-3-deoxy-6-phospho-D-gluconate, is a pivotal intermediate in carbohydrate metabolism in many microorganisms. Its discovery was integral to the elucidation of the Entner-Doudoroff (ED) pathway, a distinct route of glucose catabolism that serves as an alternative to the more widely known Embden-Meyerhof-Parnas (glycolysis) and pentose phosphate pathways.[1][2][3] KDPG is the unique and defining metabolite of the ED pathway, and its formation and subsequent cleavage are the central reactions of this metabolic sequence.[2] This guide provides a comprehensive overview of the discovery, synthesis, and enzymatic characterization of KDPG, tailored for researchers and professionals in the fields of biochemistry and drug development.

Historical Context and Discovery

The existence of 6-phospho-2-dehydro-D-gluconate (KDPG) was uncovered through the pioneering work of Michael Doudoroff and Nathan Entner in the 1950s.[1] While studying the metabolism of the bacterium Pseudomonas saccharophila, they identified a novel pathway for glucose degradation.[1] This pathway, now named the Entner-Doudoroff pathway, involves a unique set of enzymatic reactions not found in glycolysis. The central steps of this pathway are the dehydration of 6-phosphogluconate to form KDPG, followed by the aldol cleavage of KDPG.[1][4][5]

The ED pathway is particularly prominent in Gram-negative bacteria and archaea but has also been identified in cyanobacteria, algae, and even plants.[1][2][3] It is distinguished by two key enzymes: 6-phosphogluconate dehydratase (EDD) and KDPG aldolase (EDA).[1][2] The formation of KDPG from 6-phosphogluconate is the committed step of the pathway.[4]

Biochemical Synthesis and Role in Metabolism

KDPG is synthesized from 6-phospho-D-gluconate through a dehydration reaction catalyzed by the enzyme 6-phosphogluconate dehydratase (EDD, EC 4.2.1.12).[4][6][7][8] This enzyme removes a molecule of water from the substrate to form the keto-deoxy intermediate.[4][8]

Following its synthesis, KDPG is promptly cleaved by KDPG aldolase (EDA, EC 4.1.2.14) into two three-carbon molecules: pyruvate and glyceraldehyde-3-phosphate (G3P).[4][5][9] The G3P can then enter the lower stages of glycolysis to be converted into another molecule of pyruvate, yielding ATP and NADH.[4] For every molecule of glucose catabolized, the ED pathway produces a net yield of 1 ATP, 1 NADH, and 1 NADPH.[1]

Quantitative Data: Enzymatic Characterization

The kinetic properties of the enzymes involved in KDPG metabolism are crucial for understanding the flux and regulation of the ED pathway. The following table summarizes the key kinetic parameters for 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD), a representative enzyme for KDPG synthesis.

| Parameter | Value | Source Organism | Citation |

| Vmax | 61.6 U/mg | Caulobacter crescentus | [6][7][10] |

| KM for 6-Phosphogluconate | 0.3 mM | Caulobacter crescentus | [6][7][10] |

| pH Optimum | 8.0 | Caulobacter crescentus | [6] |

Experimental Protocols

Detailed methodologies are essential for the study and application of KDPG and its associated enzymes. Below are protocols for the enzymatic synthesis and characterization of KDPG based on published research.

Protocol 1: Recombinant Production and Purification of 6-Phosphogluconate Dehydratase (CcEDD)

-

Gene Expression: The gene encoding 6-phosphogluconate dehydratase from Caulobacter crescentus (CcEDD) is cloned into an expression vector and transformed into Escherichia coli. The recombinant protein is typically produced with a polyhistidine tag to facilitate purification.[10]

-

Cell Culture and Induction: E. coli cells are grown in a suitable medium (e.g., LB broth) to an optimal cell density. Protein expression is then induced with an appropriate agent (e.g., IPTG).

-

Cell Lysis: After harvesting, the cell pellet is resuspended in a lysis buffer and disrupted by sonication or high-pressure homogenization to release the intracellular contents.

-

Purification: The CcEDD is purified from the cell lysate in a single step using nickel ion affinity chromatography (e.g., Ni-NTA resin).[10] The column is washed to remove non-specifically bound proteins, and the purified enzyme is eluted using an imidazole gradient.

-

Purity Analysis: The purity of the enzyme is assessed by SDS-PAGE, which should show a single band at the expected molecular weight.

Protocol 2: Enzymatic Activity Assay for CcEDD

The activity of CcEDD is determined using a coupled spectrophotometric assay.[6]

-

Assay Principle: The dehydration of 6-phosphogluconate by EDD produces KDPG. The KDPG is then cleaved by an auxiliary enzyme, KDPG aldolase (KD(P)GA), to pyruvate and G3P. The pyruvate is subsequently reduced to lactate by L-lactate dehydrogenase, a reaction that consumes NADH. The rate of NADH oxidation is monitored by the decrease in absorbance at 340 nm.

-

Reaction Mixture: A typical reaction mixture contains HEPES/KOH buffer (pH 8.0), MnCl₂, NADH, 6-phosphogluconate, and saturating amounts of the auxiliary enzymes (KD(P)GA and L-lactate dehydrogenase).

-

Measurement: The reaction is initiated by the addition of the purified CcEDD. The change in absorbance at 340 nm is recorded over time using a spectrophotometer.

-

Calculation: The specific activity (U/mg) is calculated based on the rate of NADH oxidation, the molar extinction coefficient of NADH, and the concentration of the CcEDD protein.

Protocol 3: Biocatalytic Synthesis and Purification of KDPG

This protocol describes the gram-scale production of KDPG using purified CcEDD.

-

Enzymatic Reaction (Gram Scale): 1 gram of 6-phosphogluconate (6PG) is dissolved in a reaction buffer (e.g., HEPES/KOH, pH 8.0) containing 5 mM MnCl₂.[7][10] The reaction is started by adding a sufficient amount of purified CcEDD.

-

Reaction Monitoring: The conversion of 6PG to KDPG is monitored over time. In small-scale trials, complete conversion was observed within 20 minutes.[7] The reaction progress can be tracked using techniques like HPLC-MS.[10]

-

Product Purification: Upon complete conversion, the enzyme is removed (e.g., by ultrafiltration). A straightforward purification method is then employed to isolate the KDPG.

-

Final Product Characterization: The purified product is analyzed to confirm its identity and purity. High-performance liquid chromatography-mass spectrometry (HPLC-MS) and nuclear magnetic resonance (NMR) spectroscopy are used for this purpose.[10] This method has been shown to yield stereochemically pure KDPG with a final yield of approximately 90%.[10]

Visualizations: Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of the metabolic and experimental processes.

Caption: The classical Entner-Doudoroff (ED) pathway for glucose catabolism.

Caption: Experimental workflow for the biocatalytic synthesis of KDPG.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. pnas.org [pnas.org]

- 3. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 4. This compound | Benchchem [benchchem.com]

- 5. Frontiers | Entner-Doudoroff pathway in Synechocystis PCC 6803: Proposed regulatory roles and enzyme multifunctionalities [frontiersin.org]

- 6. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]

- 9. 2-Dehydro-3-deoxy-phosphogluconate aldolase - Wikipedia [en.wikipedia.org]

- 10. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Central Role of 6-Phospho-2-dehydro-D-gluconate in Microbial Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phospho-2-dehydro-D-gluconate is a pivotal intermediate in microbial carbohydrate metabolism, primarily recognized for its essential role in the Entner-Doudoroff (ED) pathway. This pathway represents a major route for glucose catabolism in numerous bacteria, particularly Gram-negative species, and some archaea. Its presence and activity are of significant interest to researchers in microbiology, biochemistry, and drug development due to its implications for microbial physiology, bioenergetics, and its potential as a target for novel antimicrobial agents. This technical guide provides an in-depth exploration of the function of this compound, including its metabolic context, the enzymes involved in its turnover, quantitative kinetic data, detailed experimental protocols, and its relevance as a therapeutic target.

Metabolic Significance of this compound

This compound serves as the transient, unstable intermediate that links the initial oxidative phase of glucose metabolism to the subsequent cleavage phase in the ED pathway. The formation of this keto-sugar acid is a critical dehydration step that sets the stage for the aldolase reaction, ultimately yielding pyruvate and glyceraldehyde-3-phosphate.

The ED pathway is a distinct alternative to the more widely known Embden-Meyerhof-Parnas (glycolysis) and oxidative pentose phosphate (PPP) pathways. While glycolysis yields two molecules of ATP and two molecules of NADH per molecule of glucose, the ED pathway has a net yield of one ATP, one NADH, and one NADPH.[1] This production of NADPH is a key feature, providing reducing power for various anabolic processes and for combating oxidative stress. The choice between these pathways reflects the metabolic adaptability of microorganisms to different environmental conditions and energetic needs.

Biosynthesis and Catabolism: The Core Enzymatic Reactions

The metabolic flux through the ED pathway, and consequently the turnover of this compound, is governed by the coordinated action of two key enzymes: 6-phosphogluconate dehydratase and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase.

6-Phosphogluconate Dehydratase (Edd)

This enzyme catalyzes the dehydration of 6-phospho-D-gluconate to form this compound.[2] This reaction is a critical committing step for the ED pathway. The enzyme is sensitive to oxidants like superoxide and hydrogen peroxide.[2]

2-Keto-3-deoxy-6-phosphogluconate (KDPG) Aldolase (Eda)

KDPG aldolase then catalyzes the reversible aldol cleavage of 2-keto-3-deoxy-6-phosphogluconate (the stable tautomer of this compound) into pyruvate and D-glyceraldehyde-3-phosphate.[3][4] This reaction is a classic example of a Class I aldolase mechanism, involving the formation of a Schiff base intermediate with a lysine residue in the active site.[5]

Signaling Pathways and Logical Relationships

The flow of metabolites through the Entner-Doudoroff pathway, involving this compound, can be visualized as a linear progression from glucose-6-phosphate to pyruvate and glyceraldehyde-3-phosphate.

Figure 1: The Entner-Doudoroff Pathway.

Quantitative Data on Key Enzymes

The kinetic parameters of 6-phosphogluconate dehydratase (Edd) and KDPG aldolase (Eda) vary across different microbial species, reflecting their adaptation to diverse metabolic lifestyles.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg) | kcat (s-1) | Reference |

| 6-Phosphogluconate Dehydratase (Edd) | Caulobacter crescentus | 6-Phospho-D-gluconate | 0.3 | 61.6 | - | [6][7] |

| Pseudomonas putida | 6-Phospho-D-gluconate | - | - | - | [6] | |

| KDPG Aldolase (Eda) | Escherichia coli | KDPG | 0.1 ± 0.02 | - | 80 ± 2 | [8] |

| Escherichia coli | KDPGal | 0.6 | - | - | [3] | |

| Escherichia coli | KDG | 1.9 | - | - | [3] | |

| Haloferax volcanii | KDPG | 0.29 ± 0.03 | 209 ± 12 | - | [9] | |

| Streptococcus suis | KDPG | - | - | - | [5] | |

| Thermotoga maritima | KHO | 200 ± 30 | - | 0.40 ± 0.05 | [10] |

Note: KDPG = 2-Keto-3-deoxy-6-phosphogluconate; KDPGal = 2-Keto-3-deoxy-6-phosphogalactonate; KDG = 2-Keto-3-deoxy-gluconate; KHO = 2-Keto-4-hydroxyoctanoate. '-' indicates data not available in the cited sources.

Experimental Protocols

Enzymatic Synthesis of this compound's stable tautomer, 2-Keto-3-deoxy-6-phosphogluconate (KDPG)

Due to its instability, this compound is typically studied via its more stable tautomer, KDPG. KDPG can be synthesized enzymatically from 6-phospho-D-gluconate using 6-phosphogluconate dehydratase (Edd).

Materials:

-

6-phospho-D-gluconate (sodium salt)

-

Purified recombinant 6-phosphogluconate dehydratase (Edd) from an organism such as Caulobacter crescentus.[6]

-

Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂.

-

Quenching solution: Perchloric acid, 1 M.

-

Neutralization solution: Potassium carbonate, 2 M.

Procedure:

-

Dissolve 6-phospho-D-gluconate in the reaction buffer to a final concentration of 10 mM.

-

Add purified Edd to the reaction mixture to a final concentration of 0.1 mg/mL.

-

Incubate the reaction at 37°C for 1-2 hours.

-

Monitor the reaction progress by taking aliquots at different time points and measuring the decrease in the substrate or the formation of the product using a suitable assay.

-

Once the reaction is complete, stop it by adding an equal volume of cold 1 M perchloric acid.

-

Neutralize the mixture by the dropwise addition of 2 M potassium carbonate on ice.

-

Centrifuge to remove the precipitated potassium perchlorate.

-

The supernatant containing KDPG can be further purified by anion-exchange chromatography.

Figure 2: KDPG Synthesis Workflow.

Recombinant Expression and Purification of KDPG Aldolase (Eda) from Escherichia coli

Materials:

-

E. coli expression strain (e.g., BL21(DE3)) transformed with a plasmid containing the eda gene with a His-tag.

-

LB medium with appropriate antibiotic.

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Lysis Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF.

-

Wash Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20 mM imidazole.

-

Elution Buffer: 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250 mM imidazole.

-

Ni-NTA affinity chromatography column.

Procedure:

-

Inoculate a starter culture of the transformed E. coli and grow overnight.

-

Inoculate a larger volume of LB medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-6 hours at 30°C.[5]

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in Lysis Buffer and lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer to remove unbound proteins.

-

Elute the His-tagged Eda protein with Elution Buffer.

-

Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT) and store at -80°C.

Activity Assay for KDPG Aldolase (Eda)

A continuous spectrophotometric coupled assay is commonly used to measure the activity of KDPG aldolase. The formation of pyruvate is coupled to the oxidation of NADH by lactate dehydrogenase (LDH).

Materials:

-

Purified recombinant KDPG aldolase.

-

KDPG (substrate).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5.

-

NADH.

-

Lactate Dehydrogenase (LDH).

Procedure:

-

Prepare a reaction mixture in a cuvette containing Assay Buffer, NADH (to a final concentration of 0.2 mM), and an excess of LDH (e.g., 10 units).

-

Add the purified KDPG aldolase to the cuvette.

-

Initiate the reaction by adding KDPG to a final concentration of 1 mM.

-

Immediately monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs) at a constant temperature (e.g., 25°C) using a spectrophotometer.

-

The rate of NADH oxidation is directly proportional to the rate of pyruvate formation and thus to the activity of KDPG aldolase.

Figure 3: Coupled Assay for KDPG Aldolase.

Relevance to Drug Development

The enzymes of the Entner-Doudoroff pathway, particularly Edd and Eda, present attractive targets for the development of novel antimicrobial agents. As this pathway is essential for glucose metabolism in many pathogenic bacteria but is absent in humans, inhibitors of these enzymes are expected to exhibit high selectivity and low host toxicity.[11]

6-Phosphogluconate Dehydratase (Edd) as a Target

The development of inhibitors for Edd is an active area of research. Structure-based drug design approaches, leveraging the crystal structures of Edd from various organisms, can aid in the rational design of potent and specific inhibitors. High-throughput screening of small molecule libraries is another strategy to identify novel inhibitory scaffolds.

KDPG Aldolase (Eda) as a Target

KDPG aldolase has also been explored as a target for antibacterial drug design. Several pyruvate analogues have been designed and synthesized as potential inhibitors.[12] These compounds can act as competitive or slow-binding inhibitors by forming stable intermediates with the active site lysine.[12]

The development of inhibitors targeting the ED pathway could provide a new class of antibiotics to combat the growing threat of antibiotic resistance. Further research into the structure-activity relationships of known inhibitors and the exploration of novel chemical matter are crucial for advancing these enzymes as viable drug targets.

Conclusion

This compound stands as a central and indispensable intermediate in the Entner-Doudoroff pathway, a key metabolic route in a wide range of microorganisms. A thorough understanding of its formation, catabolism, and the enzymes involved is fundamental for elucidating microbial physiology and for identifying novel strategies to control microbial growth. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists. Furthermore, the exploration of the ED pathway enzymes as potential drug targets highlights the translational significance of this area of research in the ongoing battle against infectious diseases. Continued investigation into the intricacies of this pathway will undoubtedly uncover new insights into microbial metabolism and open new avenues for therapeutic intervention.

References

- 1. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. The Entner-Doudoroff Pathway Is an Essential Metabolic Route for Methylotuvimicrobium buryatense 5GB1C - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning, expression, purification, crystallization and preliminary X-ray diffraction analysis of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase from Streptococcus suis serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 7. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization and crystal structure of Escherichia coli KDPGal aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.asm.org [journals.asm.org]

- 10. Directed Evolution of a Pyruvate Aldolase to Recognize A Long Chain Acyl Substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification of the Entner-Doudoroff pathway in an antibiotic-producing actinomycete species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Slow-binding inhibition of 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Phospho-2-dehydro-D-gluconate: A Technical Guide for Researchers

An In-depth Technical Guide on the Metabolic Intermediate 6-Phospho-2-dehydro-D-gluconate for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound is a phosphorylated sugar acid that serves as a key metabolic intermediate at the crossroads of central carbon metabolism. Its systematic name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-(phosphonooxy)hexanoic acid. While not as extensively characterized as other intermediates, its position within fundamental metabolic pathways underscores its importance in cellular physiology and highlights its potential as a target for therapeutic intervention and metabolic engineering. This guide provides a comprehensive overview of this compound, detailing its role in metabolic pathways, the enzymes that interact with it, and methodologies for its study.

Metabolic Significance

This compound is primarily recognized for its role in two key metabolic routes: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.

The Pentose Phosphate Pathway (PPP)

In the oxidative phase of the PPP, this compound is a transient intermediate. The pathway is crucial for generating NADPH, which is essential for reductive biosynthesis and protecting the cell against oxidative stress, and for producing precursors for nucleotide biosynthesis.[1]

The formation of this compound in the PPP is catalyzed by the enzyme phosphogluconate 2-dehydrogenase (EC 1.1.1.43). This enzyme facilitates the NAD(P)+-dependent oxidation of 6-phospho-D-gluconate.

References

An In-Depth Technical Guide to the Biochemical Properties of 6-Phospho-2-dehydro-D-gluconate

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phospho-2-dehydro-D-gluconate is a pivotal, yet transient, metabolic intermediate situated at a critical juncture of carbohydrate metabolism. This ketoaldonic acid phosphate plays a crucial role in both the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway, highlighting its significance in cellular energetics, biosynthesis, and bacterial metabolism. This technical guide provides a comprehensive overview of the biochemical properties of this compound, including its physicochemical characteristics, its role in metabolic pathways, the enzymatic reactions it participates in, and detailed experimental protocols for its study.

Core Biochemical Properties

This compound, with the systematic name (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid, is a six-carbon sugar acid phosphorylated at the sixth carbon and possessing a ketone group at the second carbon.[1] Its transient nature makes its isolation and direct characterization challenging; however, its properties can be inferred from the enzymatic reactions in which it is an intermediate.

Physicochemical Data

| Property | Value | Source |

| Systematic Name | (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid | [1] |

| Synonyms | 6-O-phosphono-D-arabino-hex-2-ulosonic acid, 2-Dehydro-D-gluconate 6-phosphate | [1] |

| Molecular Formula | C6H11O10P | [2][3] |

| Molecular Weight | 274.12 g/mol | [1][2] |

| Monoisotopic Mass | 274.00897 Da | [3] |

| InChI Key | ZKUSPPOKDDRMIU-JJYYJPOSSA-N | [1][3] |

Metabolic Significance

This compound serves as a key intermediate in two major metabolic pathways:

-

The Pentose Phosphate Pathway (PPP): In the oxidative phase of the PPP, this molecule is a transient intermediate in the reaction catalyzed by 6-phosphogluconate dehydrogenase.[1] This step is crucial for the production of NADPH, which is essential for reductive biosynthesis and protection against oxidative stress.[1]

-

The Entner-Doudoroff (ED) Pathway: This pathway is a primary route for glucose metabolism in many bacteria. Here, this compound is formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydratase. It is then subsequently converted to 2-keto-3-deoxy-6-phosphogluconate (KDPG).[1][4][5]

Signaling Pathways and Logical Relationships

The formation and consumption of this compound are tightly regulated within the metabolic networks of the cell. The following diagram illustrates its position in the Pentose Phosphate Pathway.

In the Entner-Doudoroff pathway, this compound is a key intermediate leading to the formation of pyruvate and glyceraldehyde-3-phosphate.

Enzymatic Reactions

Two key enzymes are directly involved in the metabolism of this compound:

6-Phosphogluconate Dehydrogenase (EC 1.1.1.44)

This enzyme catalyzes the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate in the PPP, proceeding through the this compound intermediate.[6][7]

-

Reaction: 6-phospho-D-gluconate + NADP+ ⇌ D-ribulose 5-phosphate + CO2 + NADPH

-

Mechanism: The reaction is a three-step process:

-

Kinetics: The Michaelis constant (Km) for 6-phospho-D-gluconate varies depending on the source of the enzyme. For instance, the Km for the enzyme from bass liver is 26.66 µM.[9]

6-Phosphogluconate Dehydratase (EC 4.2.1.12)

This enzyme, a key component of the ED pathway, catalyzes the dehydration of 6-phospho-D-gluconate to form 2-dehydro-3-deoxy-6-phospho-D-gluconate (KDPG), with this compound as the intermediate.[5]

-

Reaction: 6-phospho-D-gluconate ⇌ 2-dehydro-3-deoxy-6-phospho-D-gluconate + H2O

-

Kinetics: For the 6-phosphogluconate-dehydratase from Caulobacter crescentus, the Vmax is 61.6 U mg–1 and the KM value for 6-phospho-D-gluconate is 0.3 mM.[4][10]

Experimental Protocols

Due to its transient nature, the direct synthesis and isolation of this compound are not practical for most research applications. Instead, its formation and consumption are typically studied in the context of the enzymes that metabolize it.

In-situ Generation and Study of this compound

The following workflow outlines a general approach to study the biochemical properties of this compound by observing the enzymatic reactions it participates in.

Assay for 6-Phosphogluconate Dehydrogenase Activity

This protocol is adapted from commercially available assay kits and literature.[11][12][13][14]

Principle: The activity of 6-phosphogluconate dehydrogenase is determined by monitoring the rate of NADPH production, which is measured by the increase in absorbance at 340 nm.

Reagents:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5-8.0)

-

6-Phospho-D-gluconate (substrate) solution (e.g., 10 mM)

-

NADP+ solution (e.g., 10 mM)

-

Purified 6-phosphogluconate dehydrogenase or cell/tissue lysate

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, 6-phospho-D-gluconate, and NADP+.

-

Sample Preparation: Prepare serial dilutions of the enzyme or lysate.

-

Assay Initiation: Add the enzyme/lysate to the reaction mix in the microplate wells to initiate the reaction.

-

Measurement: Immediately measure the absorbance at 340 nm in a kinetic mode at a constant temperature (e.g., 37°C) for a set period (e.g., 10-30 minutes).

-

Calculation: Determine the rate of change in absorbance (ΔA340/min). The enzyme activity can be calculated using the molar extinction coefficient of NADPH (6.22 mM⁻¹ cm⁻¹).

Assay for 6-Phosphogluconate Dehydratase Activity

This protocol is based on a coupled enzyme assay.[4]

Principle: The formation of KDPG by 6-phosphogluconate dehydratase is coupled to the activity of KDPG aldolase and lactate dehydrogenase. The oxidation of NADH by lactate dehydrogenase is monitored by the decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer (e.g., 100 mM HEPES, pH 8.0)

-

6-Phospho-D-gluconate (substrate) solution (e.g., 10 mM)

-

NADH solution (e.g., 10 mM)

-

KDPG aldolase

-

Lactate dehydrogenase

-

Purified 6-phosphogluconate dehydratase or cell extract

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Reaction Mix Preparation: For each well, prepare a reaction mix containing assay buffer, NADH, KDPG aldolase, and lactate dehydrogenase.

-

Sample Preparation: Prepare serial dilutions of the 6-phosphogluconate dehydratase.

-

Pre-incubation: Add the enzyme to the reaction mix and pre-incubate for a few minutes at the desired temperature (e.g., 37°C).

-

Assay Initiation: Initiate the reaction by adding the substrate, 6-phospho-D-gluconate.

-

Measurement: Monitor the decrease in absorbance at 340 nm in a kinetic mode.

-

Calculation: The rate of NADH oxidation is proportional to the activity of 6-phosphogluconate dehydratase.

Conclusion

This compound, despite its transient existence, is a cornerstone intermediate in central carbon metabolism. Its strategic position in both the Pentose Phosphate and Entner-Doudoroff pathways underscores its importance in generating reducing power, biosynthetic precursors, and in the metabolic diversity of microorganisms. A thorough understanding of its biochemical properties and the enzymes that govern its flux is critical for researchers in metabolic engineering, drug discovery targeting microbial pathways, and for scientists investigating the regulation of cellular metabolism. The experimental approaches detailed herein provide a framework for the further elucidation of the role of this important, yet elusive, molecule.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. KEGG COMPOUND: C01218 [kegg.jp]

- 3. PubChemLite - this compound (C6H11O10P) [pubchemlite.lcsb.uni.lu]

- 4. Frontiers | Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus [frontiersin.org]

- 5. Phosphogluconate dehydratase - Wikipedia [en.wikipedia.org]

- 6. Phosphogluconate dehydrogenase (decarboxylating) - Wikipedia [en.wikipedia.org]

- 7. journals.iucr.org [journals.iucr.org]

- 8. 6-Phosphogluconate Dehydrogenase Mechanism: EVIDENCE FOR ALLOSTERIC MODULATION BY SUBSTRATE - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Enzymatic Synthesis of 2-Keto-3-Deoxy-6-Phosphogluconate by the 6-Phosphogluconate-Dehydratase From Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assaygenie.com [assaygenie.com]

- 12. content.abcam.com [content.abcam.com]

- 13. cohesionbio.com [cohesionbio.com]

- 14. 6-Phosphogluconate dehydrogenase inhibition arrests growth and induces apoptosis in gastric cancer via AMPK activation and oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

Structural Characterization of 6-Phospho-2-dehydro-D-gluconate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phospho-2-dehydro-D-gluconate is a pivotal but transient metabolic intermediate in two central carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway.[1][2] Its fleeting existence within the cellular environment presents significant challenges for direct structural elucidation. This technical guide provides a comprehensive overview of the structural and functional characteristics of this compound, drawing upon available computational data, comparative analysis of related stable compounds, and its integral role within key metabolic networks. While direct experimental data on the isolated molecule is scarce, this document consolidates the current understanding to support further research and drug development endeavors.

Physicochemical and Computed Structural Properties

Due to its instability, the structural characterization of this compound relies heavily on computational methods and data from chemical databases. Its systematic name is (3S,4R,5R)-3,4,5-trihydroxy-2-oxo-6-phosphonooxyhexanoic acid.[1][2]

| Property | Value | Source |

| Molecular Formula | C6H11O10P | KEGG[3] |

| Molecular Weight | 274.12 g/mol | KEGG[3] |

| Exact Mass | 274.0090 Da | KEGG[3] |

| Computed IUPAC Name | (3R,4S)-3,4-dihydroxy-5-oxo-6-phosphonatooxyhexanoate | PubChem[4] |

| InChI Key | OLUPOJQIFXQXIT-CVYQJGLWSA-K | PubChem[4] |

| Canonical SMILES | C(C(C(C(=O)C(=O)O)O)O)OP(=O)(O)O | PubChem |

Comparative Spectroscopic Data

¹H and ¹³C NMR Data for 6-Phospho-D-gluconic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following data for 6-phospho-D-gluconic acid can be used as a benchmark.

| ¹H NMR (D₂O) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H1 | 4.15 | d | 2.8 |

| H2 | 4.05 | t | 2.8 |

| H3 | 3.80 | t | 2.8 |

| H4 | 3.95 | m | |

| H5 | 4.10 | m |

Source: Human Metabolome Database (HMDB) and various literature sources.

| ¹³C NMR (D₂O) | Chemical Shift (ppm) |

| C1 | 176.5 |

| C2 | 72.8 |

| C3 | 72.1 |

| C4 | 71.5 |

| C5 | 74.5 |

| C6 | 66.0 |

Source: Human Metabolome Database (HMDB) and various literature sources.

Mass Spectrometry Data for 6-Phospho-D-gluconic Acid

Mass spectrometry provides information about the mass-to-charge ratio of ions, which is crucial for determining the molecular weight and elemental composition of a compound. The fragmentation pattern can also offer structural insights.

| Mass Spectrometry (Negative Ion Mode) | m/z | Relative Abundance | Proposed Fragment |

| [M-H]⁻ | 275.02 | 100% | Parent Ion |

| 197.02 | 45% | [M-H-PO₃H₃]⁻ | |

| 96.96 | 80% | [PO₄H₂]⁻ |

Source: METLIN and other mass spectrometry databases.

Metabolic Pathways Involving this compound

This compound is a key intermediate in the oxidative phase of the Pentose Phosphate Pathway and is related to the Entner-Doudoroff pathway.

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis.[5] Its primary roles are to generate NADPH for reductive biosynthesis and to produce precursors for nucleotide synthesis.[1] this compound is formed from 6-phospho-D-gluconate by the enzyme 6-phosphogluconate dehydrogenase. This is an oxidative decarboxylation step that also produces NADPH.[5]

References

An In-depth Technical Guide on the Role of 6-Phospho-2-Dehydro-D-Gluconate's Precursor in NADPH Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical role of 6-phosphogluconate, the precursor to the transient intermediate 6-phospho-2-dehydro-D-gluconate (more accurately described as 3-keto-6-phosphogluconate), in the production of NADPH. This process is a cornerstone of cellular metabolism, particularly within the pentose phosphate pathway (PPP), and holds significant implications for antioxidant defense, reductive biosynthesis, and the development of therapeutic strategies.

Core Concepts: The Pentose Phosphate Pathway and NADPH

The pentose phosphate pathway (PPP) is a fundamental metabolic route that runs in parallel with glycolysis.[1] Its primary functions are anabolic rather than catabolic, focusing on the generation of two key products: NADPH and the precursors for nucleotide biosynthesis.[1][2] The PPP is divided into two distinct phases: the oxidative phase, which is irreversible and responsible for NADPH production, and the non-oxidative phase, which involves the reversible interconversion of sugars.[1][3]

NADPH, a phosphorylated derivative of NADH, serves as the primary currency of reducing equivalents for a multitude of biosynthetic reactions, including the synthesis of fatty acids, steroids, and nucleic acids.[2][4] Crucially, NADPH is indispensable for maintaining cellular redox homeostasis by regenerating the reduced form of glutathione, a potent antioxidant that neutralizes reactive oxygen species (ROS).[2] This protective role is especially vital in cells exposed to high levels of oxidative stress, such as erythrocytes.[1]

The Central Reaction: 6-Phosphogluconate Dehydrogenase

The key enzymatic step connecting 6-phosphogluconate to NADPH production is catalyzed by 6-phosphogluconate dehydrogenase (6PGD) . This enzyme facilitates the oxidative decarboxylation of 6-phospho-D-gluconate to D-ribulose 5-phosphate.[5][6] This reaction is the second of two NADPH-producing steps in the oxidative arm of the PPP.[4]

The reaction proceeds through a proposed sequential mechanism. First, 6-phosphogluconate is oxidized to the unstable intermediate 3-keto-6-phosphogluconate, with the concurrent reduction of NADP+ to NADPH.[5] Subsequently, this intermediate undergoes decarboxylation to yield ribulose 5-phosphate and carbon dioxide.[5]

Signaling Pathway of the Oxidative Pentose Phosphate Pathway

Caption: Oxidative phase of the Pentose Phosphate Pathway.

Quantitative Data

The kinetic parameters of 6PGD and the intracellular concentrations of its substrate and product are crucial for understanding the regulation and flux through this pathway. The following tables summarize key quantitative data from various sources.

Table 1: Kinetic Parameters of 6-Phosphogluconate Dehydrogenase (6PGD)

| Organism/Tissue | Substrate | Km (µM) | Vmax | Inhibitor (Ki in µM) | Reference |

| Bass Liver | 6-Phosphogluconate | 26.66 | - | Phosphoenolpyruvate (540) | [7] |

| Bass Liver | NADP+ | 0.88 | - | Phosphoenolpyruvate (150) | [7] |

| Rat Small Intestine | 6-Phosphogluconate | 595 ± 213 | 8.91 ± 1.92 U/mg | NADPH (31.91 ± 1.31) | [8] |

| Rat Small Intestine | NADP+ | 53.03 ± 1.99 | 8.91 ± 1.92 U/mg | - | [8] |

| Rat Liver (Periportal) | 6-Phosphogluconate | 870 ± 120 | 10.84 ± 0.33 µmol H2 cm-3 min-1 | - | [9] |

| Rat Liver (Pericentral) | 6-Phosphogluconate | 1360 ± 100 | 17.19 ± 1.73 µmol H2 cm-3 min-1 | - | [9] |

| Corynebacterium glutamicum | 6-Phosphogluconate | 340 | 1140 min-1 (kcat) | - | [10] |

| Corynebacterium glutamicum | NADP+ | 160 | 1026 min-1 (kcat) | - | [10] |

| Rat Lung | - | - | - | Levofloxacin (noncompetitive) | [11] |

Table 2: Intracellular Concentrations of 6-Phosphogluconate and NADPH

| Organism/Cell Type | Condition | 6-Phosphogluconate (µM) | NADPH (µM) | NADP+/NADPH Ratio | Reference |

| Deinococcus radiodurans | - | Extremely high | Lower than NAD(H) | - | [4] |

| Regulatory T cells (Tregs) | 6PGD-deficient | - | - | Altered | [12][13] |

| Yeast (Kluyveromyces lactis) | Fermentative growth | - | Accumulated | - | [14] |

Experimental Protocols

Accurate quantification of 6PGD activity and the intracellular concentrations of 6-phosphogluconate and NADPH is essential for research in this area. The following are detailed methodologies for key experiments.

Assay for 6-Phosphogluconate Dehydrogenase (6PGD) Activity

This protocol is based on the spectrophotometric measurement of NADPH production at 340 nm.

Materials:

-

Assay Buffer: 100 mM Tris-HCl or Glycylglycine-NaOH, pH 7.5-8.0.

-

Substrate Solution: 100 mM 6-phospho-D-gluconate trisodium salt.

-

Cofactor Solution: 50 mM NADP+.

-

MgCl2 Solution: 1 M.

-

Enzyme sample (cell lysate or purified enzyme).

-

Spectrophotometer capable of reading at 340 nm.

-

Cuvettes.

Procedure:

-

Prepare a reaction mixture containing the assay buffer, 6-phosphogluconate solution, NADP+ solution, and MgCl2 solution. A typical final concentration in a 1 mL reaction would be: 50 mM buffer, 2 mM 6-phosphogluconate, 0.5 mM NADP+, and 10 mM MgCl2.

-

Incubate the reaction mixture at a constant temperature (e.g., 30°C or 37°C) for 3-5 minutes to allow the temperature to equilibrate.

-

Initiate the reaction by adding a small volume of the enzyme sample to the cuvette and mix thoroughly.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm over time. The rate of NADPH production is directly proportional to the rate of increase in absorbance (molar extinction coefficient of NADPH at 340 nm is 6220 M-1cm-1).

-

Calculate the enzyme activity, typically expressed as units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified conditions.

Experimental Workflow for 6PGD Activity Assay

Caption: Workflow for 6PGD spectrophotometric assay.

Quantification of Intracellular NADPH

Several commercial kits are available for the sensitive detection of NADPH. The following is a general protocol based on an enzyme cycling reaction.

Materials:

-

NADP/NADPH Assay Kit (e.g., from Abcam or Sigma-Aldrich).

-

Extraction Buffer: Provided in the kit, often a buffer that preserves NADPH while degrading NADP+ for specific measurement.

-

Cell or tissue samples.

-

Microplate reader (colorimetric or fluorometric).

Procedure:

-

Sample Preparation:

-

Harvest cells or tissue and wash with cold PBS.

-

Homogenize the sample in the provided extraction buffer on ice.

-

To measure NADPH specifically, the extract is often heated to degrade NADP+.

-

Centrifuge to remove insoluble material.

-

-

Assay:

-

Prepare a standard curve using the provided NADPH standard.

-

Add the prepared sample and standards to a 96-well plate.

-

Add the reaction mixture, which typically contains an enzyme that specifically recognizes NADPH in a cycling reaction to amplify the signal.

-

Incubate at room temperature for the time specified in the kit protocol.

-

Add a developer solution that reacts with the product of the cycling reaction to produce a colorimetric or fluorescent signal.

-

Measure the absorbance or fluorescence using a microplate reader.

-

-

Calculation:

-

Determine the NADPH concentration in the samples by comparing their readings to the standard curve.

-

Quantification of Intracellular 6-Phosphogluconate

This protocol is based on a colorimetric assay where 6-phosphogluconate is converted to a product that can be measured.

Materials:

-

6-Phosphogluconate Assay Kit (e.g., from Abcam).

-

Assay Buffer: Provided in the kit.

-

Cell or tissue samples.

-

Microplate reader (colorimetric).

Procedure:

-

Sample Preparation:

-

Harvest cells or tissue and wash with cold PBS.

-

Resuspend in the provided assay buffer and homogenize on ice.

-

Centrifuge to remove insoluble material.

-

-

Assay:

-

Prepare a standard curve using the provided 6-phosphogluconate standard.

-

Add the prepared sample and standards to a 96-well plate.

-

Add the reaction mix, which contains 6PGD and a probe that is reduced by the NADH generated in a coupled reaction.

-

Incubate at 37°C for the time specified in the kit protocol.

-

Measure the absorbance at the recommended wavelength (e.g., 450 nm).

-

-

Calculation:

-

Determine the 6-phosphogluconate concentration in the samples by comparing their readings to the standard curve.

-

Conclusion and Future Directions

The oxidative decarboxylation of 6-phosphogluconate by 6PGD is a critical node in cellular metabolism, directly linking glucose metabolism to the production of NADPH. This process is fundamental for maintaining redox balance and providing the necessary reducing power for biosynthesis. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to investigate the intricate regulation of this pathway and its implications in health and disease.

Future research in this area will likely focus on the development of specific inhibitors of 6PGD as potential therapeutic agents for cancer and other diseases characterized by altered metabolism and oxidative stress. Furthermore, a deeper understanding of the allosteric regulation of 6PGD and its interplay with other metabolic pathways will be crucial for a complete picture of cellular metabolic networks. The methodologies outlined here provide the necessary tools to pursue these exciting avenues of research.

References

- 1. 6-Phosphogluconate dehydrogenase: the mechanism of action investigated by a comparison of the enzyme from different species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Measurement of intracellular NAD+/NADH levels. [bio-protocol.org]

- 3. Evaluation of a Novel Quantitative Test for Glucose-6-Phosphate Dehydrogenase Deficiency: Bringing Quantitative Testing for Glucose-6-Phosphate Dehydrogenase Deficiency Closer to the Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extremely high intracellular concentration of glucose-6-phosphate and NAD(H) in Deinococcus radiodurans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cohesionbio.com [cohesionbio.com]

- 7. Kinetic analysis of 6-phosphogluconate dehydrogenase from bass liver: effects of temperature and pH on its catalytic function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Purification and kinetic properties of 6-phosphogluconate dehydrogenase from rat small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In situ kinetic parameters of glucose-6-phosphate dehydrogenase and phosphogluconate dehydrogenase in different areas of the rat liver acinus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal Structures of 6-Phosphogluconate Dehydrogenase from Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. 6-Phosphogluconate dehydrogenase (6PGD), a key checkpoint in reprogramming of regulatory T cells metabolism and function - PMC [pmc.ncbi.nlm.nih.gov]

- 13. elifesciences.org [elifesciences.org]

- 14. Intracellular NADPH Levels Affect the Oligomeric State of the Glucose 6-Phosphate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Cellular Localization of 6-Phospho-2-dehydro-D-gluconate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phospho-2-dehydro-D-gluconate is a pivotal metabolic intermediate situated at the crossroads of two major carbohydrate metabolism pathways: the Pentose Phosphate Pathway (PPP) and the Entner-Doudoroff (ED) pathway. Its transient nature and critical roles in generating reducing power and biosynthetic precursors underscore the importance of understanding its subcellular compartmentalization. This technical guide provides a comprehensive overview of the cellular localization of this compound, detailing the metabolic pathways in which it participates, the subcellular location of the associated enzymes, and the experimental methodologies used to elucidate its distribution. While direct quantitative measurements of its subcellular concentrations are scarce, a substantial body of evidence points towards a primary cytosolic localization in most organisms.

Introduction

This compound is a six-carbon sugar phosphate that serves as a key intermediate in cellular metabolism. Its significance stems from its position within the oxidative phase of the Pentose Phosphate Pathway (PPP), a ubiquitous metabolic route, and the Entner-Doudoroff (ED) pathway, which is prominent in many prokaryotes and has been identified in some eukaryotes. The localization of this metabolite is intrinsically linked to the subcellular placement of the enzymes that produce and consume it. This guide will delve into the evidence supporting its localization and the experimental approaches available to study it.

Metabolic Pathways Involving this compound

The cellular context of this compound is defined by its participation in the following pathways:

The Pentose Phosphate Pathway (PPP)

The PPP is a fundamental metabolic pathway that runs parallel to glycolysis. It is responsible for generating NADPH, a crucial reductant for biosynthetic reactions and for combating oxidative stress, and for producing precursors for nucleotide synthesis.[1] The reactions of the PPP predominantly occur in the cytosol of most organisms.[2][3] In plants, many of the steps of the PPP take place in plastids.[2]

The formation of a transient this compound intermediate occurs during the oxidative decarboxylation of 6-phospho-D-gluconate to ribulose-5-phosphate, a reaction catalyzed by the enzyme 6-phosphogluconate dehydrogenase (6PGDH).[4][5]

The Entner-Doudoroff (ED) Pathway

The ED pathway is a primary route for glucose catabolism in many Gram-negative bacteria and some Gram-positive bacteria and archaea.[6][7] It is generally considered a cytosolic pathway in prokaryotes.[8] More recently, evidence for a functional ED pathway has been found in some eukaryotes, including cyanobacteria, algae, mosses, ferns, and plants, where the key enzymes appear to have been acquired through endosymbiotic gene transfer from the cyanobacterial ancestor of plastids.[6][9][10]

In the ED pathway, 6-phospho-D-gluconate is dehydrated by 6-phosphogluconate dehydratase (Edd) to form 2-keto-3-deoxy-6-phosphogluconate (KDPG), with this compound as a likely enzyme-bound intermediate.[11]

Cellular Localization of Key Enzymes

The localization of this compound is dictated by the subcellular residence of the enzymes that catalyze its formation and conversion.

6-Phosphogluconate Dehydrogenase (6PGDH)

This key enzyme of the PPP is predominantly found in the cytosol in most eukaryotic cells.[12][13] This cytosolic localization strongly supports the presence of its product's precursor, this compound, in the same compartment. In some bacteria, such as Gluconacetobacter diazotrophicus, a membrane-associated form of 6PGDH has been identified in addition to the soluble cytosolic form.[14]

6-Phosphogluconate Dehydratase (Edd) and KDPG Aldolase (Eda)

In prokaryotes where the ED pathway is prevalent, the enzymes 6-phosphogluconate dehydratase (Edd) and 2-keto-3-deoxy-6-phosphogluconate (KDPG) aldolase (Eda) are typically located in the cytoplasm .[8][11] The localization of these enzymes in the eukaryotes that possess the ED pathway is an area of ongoing research, with evidence suggesting a plastidial location in plants, consistent with its endosymbiotic origin.[9]

Quantitative Data on Subcellular Localization

| Cellular Compartment | Organism Type | Pathway | Evidence for Localization of this compound | Quantitative Data |

| Cytosol | Eukaryotes (most) | Pentose Phosphate Pathway | Predominantly cytosolic localization of 6-phosphogluconate dehydrogenase (6PGDH).[2][3][12][13] | Not available |

| Cytoplasm | Prokaryotes | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | Cytoplasmic localization of PPP and ED pathway enzymes.[8][11] | Not available |

| Plastids | Plants, Algae | Pentose Phosphate Pathway, Entner-Doudoroff Pathway | Presence of PPP and ED pathway enzymes.[2][9] | Not available |

| Mitochondria | Eukaryotes | - | Limited to no direct evidence. | Not available |

Experimental Protocols

Determining the subcellular localization of a metabolite like this compound requires a combination of techniques, from subcellular fractionation to sensitive analytical methods.

Subcellular Fractionation

This is a foundational technique to separate different cellular organelles.

Protocol: Differential Centrifugation for Isolation of Cytosolic and Mitochondrial Fractions

-

Homogenization: Homogenize fresh tissue or cultured cells in an ice-cold isotonic buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA) using a Dounce or Potter-Elvehjem homogenizer.

-

Low-Speed Centrifugation: Centrifuge the homogenate at low speed (e.g., 600 x g for 10 minutes at 4°C) to pellet nuclei and intact cells.

-

Intermediate-Speed Centrifugation: Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet mitochondria.

-

High-Speed Centrifugation (Ultracentrifugation): The resulting supernatant represents the cytosolic fraction. This can be further centrifuged at very high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet microsomes, yielding a purer cytosolic fraction.

-

Washing: The mitochondrial pellet should be washed by resuspension in the homogenization buffer and re-centrifugation to minimize cytosolic contamination.

-

Purity Assessment: The purity of the fractions should be assessed by measuring the activity of marker enzymes (e.g., lactate dehydrogenase for cytosol and citrate synthase for mitochondria).

Enzymatic Assay for 6-Phosphogluconate Dehydrogenase (6PGDH) Activity

Measuring the activity of 6PGDH in different subcellular fractions provides indirect evidence for the location of this compound formation. Commercial kits are available for this purpose.

Principle: The activity of 6PGDH is determined by monitoring the rate of NADP+ reduction to NADPH, which results in an increase in absorbance at 340 nm.[15]

Procedure (based on commercially available kits):

-

Sample Preparation: Prepare lysates from whole cells or subcellular fractions in the provided assay buffer.

-

Reaction Mix Preparation: Prepare a reaction mix containing the 6-phosphogluconate substrate and the developer probe.

-

Reaction Initiation: Add the sample to the reaction mix in a 96-well plate.

-

Measurement: Immediately measure the absorbance at 450-460 nm (for colorimetric assays) or 340 nm (for direct NADPH measurement) in a kinetic mode at 37°C for 30-60 minutes.

-

Calculation: The rate of change in absorbance is proportional to the 6PGDH activity in the sample.

Detection of 2-keto-3-deoxy-6-phosphogluconate (KDPG) by LC-MS/MS

This method, used for a related metabolite in the ED pathway, can be adapted for the detection and quantification of this compound.[16]

Principle: Liquid chromatography is used to separate the metabolite of interest from other cellular components, followed by tandem mass spectrometry for sensitive and specific detection and quantification.

Protocol Outline:

-

Metabolite Extraction: Extract metabolites from subcellular fractions using a cold solvent mixture (e.g., methanol:water or acetonitrile:methanol:water).

-

Chromatographic Separation: Separate the metabolites using a suitable liquid chromatography column (e.g., a reversed-phase or HILIC column).

-

Mass Spectrometry Analysis: Perform analysis using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined.

-

Quantification: Use a stable isotope-labeled internal standard for accurate quantification.

Visualizations

Signaling Pathways

Caption: Oxidative Phase of the Pentose Phosphate Pathway.

Caption: The Entner-Doudoroff Pathway.

Experimental Workflows

Caption: Subcellular Fractionation Workflow.

Conclusion

While direct quantitative measurements of this compound in different subcellular compartments remain an area for future research, the combination of enzyme localization studies and advanced metabolomic techniques provides a robust framework for inferring its primary cellular residence. For drug development professionals, targeting the enzymes that produce or consume this intermediate would likely require strategies that ensure drug delivery to the cytosol or, in the case of certain organisms, the plastids. Further investigation into the subcellular dynamics of this metabolite, particularly in response to metabolic stress or disease states, will be crucial for a complete understanding of its role in cellular physiology and pathology.

References

- 1. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]

- 3. Khan Academy [khanacademy.org]

- 4. proteopedia.org [proteopedia.org]

- 5. 6-Phosphogluconate dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. Entner–Doudoroff pathway - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. The Functional Characterization of the 6-Phosphogluconate Dehydratase Operon in 2-Ketogluconic Acid Industrial Producing Strain Pseudomonas plecoglossicida JUIM01 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Entner–Doudoroff pathway is an overlooked glycolytic route in cyanobacteria and plants - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]